

The Structure and Synthesis of 11Z-Eicosenoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 11Z-eicosenoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

11Z-Eicosenoyl-Coenzyme A (CoA) is a long-chain monounsaturated fatty acyl-CoA molecule that plays a crucial role in lipid metabolism. As an intermediate in the fatty acid elongation pathway, it is a substrate for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes, signaling molecules, and energy storage molecules. This guide provides a comprehensive overview of the structure, properties, and biosynthesis of **11Z-eicosenoyl-CoA**, intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

11Z-Eicosenoyl-CoA is an acyl-CoA derivative of (11Z)-eicosenoic acid, a 20-carbon monounsaturated fatty acid with a cis double bond between carbons 11 and 12. The molecule consists of an eicosenoyl group linked to a coenzyme A moiety via a thioester bond.

The formal name for this molecule is S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-icos-11-enethioate^[1]. It is also known by several synonyms, including 11-cis-eicosenoyl-CoA and 20:1-CoA (cis-11)^[1].

Quantitative Data

Experimentally determined quantitative data for **11Z-eicosenoyl-CoA** is not readily available in the literature. However, computed physicochemical properties provide valuable insights into its characteristics.

Property	Value	Source
Molecular Formula	C41H72N7O17P3S	PubChem[1]
Molecular Weight	1060.03 g/mol	MedChemExpress[2]
Exact Mass	1059.39182602 Da	PubChem[1]
Topological Polar Surface Area	365.7 Å ²	LIPID MAPS[3]
Hydrogen Bond Donors	9	LIPID MAPS[3]
Hydrogen Bond Acceptors	21	LIPID MAPS[3]
Rotatable Bonds	37	LIPID MAPS[3]
logP (calculated)	8.73	LIPID MAPS[3]

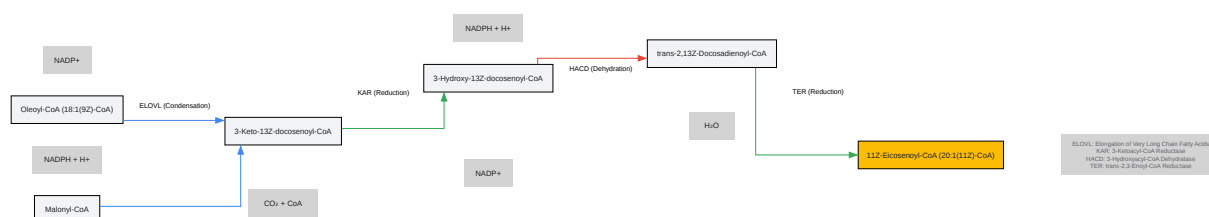
Biosynthesis of 11Z-Eicosenoyl-CoA

11Z-Eicosenoyl-CoA is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway. This pathway extends existing fatty acyl-CoA chains by two carbons in a four-step cyclical process. The primary precursor for the synthesis of **11Z-eicosenoyl-CoA** is oleoyl-CoA (18:1(9Z)-CoA), which undergoes a single round of elongation.

The key enzymes involved in this process are the Elongation of Very Long Chain Fatty Acids (ELOVL) enzymes, which catalyze the initial condensation step. Specifically, ELOVL7 has been shown to have a preference for C18-CoA substrates, making it a likely candidate for the synthesis of 20-carbon fatty acyl-CoAs.

Biosynthesis Pathway Diagram

The following diagram illustrates the enzymatic steps in the synthesis of **11Z-eicosenoyl-CoA** from oleoyl-CoA.



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Biosynthesis of **11Z-Eicosenoyl-CoA** via Fatty Acid Elongation.

Experimental Protocols

A detailed, standardized experimental protocol for the synthesis of **11Z-eicosenoyl-CoA** is not readily available. However, a general chemoenzymatic approach can be employed based on established methods for the synthesis of long-chain acyl-CoAs.

General Chemoenzymatic Synthesis of 11Z-Eicosenoyl-CoA

This protocol involves the activation of the free fatty acid, (11Z)-eicosenoic acid, and its subsequent conjugation to Coenzyme A.

Materials:

- (11Z)-Eicosenoic acid
- Coenzyme A, trilithium salt

- N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (e.g., EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
- Sodium bicarbonate buffer (pH ~8.0)
- Argon or nitrogen gas
- Thin-layer chromatography (TLC) supplies
- High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

- Activation of (11Z)-Eicosenoic Acid:
 - Dissolve (11Z)-eicosenoic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or THF under an inert atmosphere (argon or nitrogen).
 - Cool the solution to 0°C in an ice bath.
 - Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 4-6 hours.
 - Monitor the reaction progress by TLC to confirm the formation of the NHS-ester.
 - Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS-ester of (11Z)-eicosenoic acid.
- Conjugation to Coenzyme A:
 - Dissolve Coenzyme A, trilithium salt in a sodium bicarbonate buffer (pH ~8.0).
 - Slowly add the solution of the activated NHS-ester of (11Z)-eicosenoic acid to the Coenzyme A solution with stirring.

- Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the formation of **11Z-eicosenoyl-CoA** by HPLC.
- Purification:
 - Purify the reaction mixture using reversed-phase HPLC on a C18 column.
 - Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) to elute the product.
 - Collect the fractions containing **11Z-eicosenoyl-CoA**, identified by its retention time and/or mass spectrometry.
 - Lyophilize the purified fractions to obtain **11Z-eicosenoyl-CoA** as a solid.

Note: This is a generalized protocol. Optimization of reaction times, temperatures, and purification methods may be necessary.

Conclusion

11Z-Eicosenoyl-CoA is a key metabolite in the synthesis of very-long-chain fatty acids. Understanding its structure, properties, and biosynthesis is essential for research into lipid metabolism and its role in various physiological and pathological processes. While experimental data on this specific molecule is limited, the information provided in this guide serves as a valuable resource for researchers and professionals in the field. Further investigation into the specific enzymes and regulatory mechanisms involved in its synthesis will provide deeper insights into the complex world of lipid biochemistry.

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